Sphingosylphosphorylcholine-d9: A Technical Guide for Researchers
Sphingosylphosphorylcholine-d9: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine-d9 (SPC-d9) is the deuterated form of sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid that plays a significant role in a variety of cellular processes. Due to its chemical and biological properties, SPC-d9 has emerged as an indispensable tool in the field of lipidomics, particularly in mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of SPC-d9, its structure, its application as an internal standard, detailed experimental protocols, and the signaling pathways of its non-deuterated analog, SPC.
Core Concepts: Understanding Sphingosylphosphorylcholine-d9
Sphingosylphosphorylcholine-d9 is a synthetic, stable isotope-labeled version of the naturally occurring sphingolipid, sphingosylphosphorylcholine. The "d9" designation indicates that nine hydrogen atoms in the choline (B1196258) head group have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes SPC-d9 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. Because it is chemically identical to its endogenous counterpart, it co-elutes and ionizes similarly during analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of endogenous SPC levels in various biological samples.[1]
Chemical Structure
The structure of Sphingosylphosphorylcholine-d9 consists of a sphingosine (B13886) backbone linked to a phosphorylcholine (B1220837) head group, where the nine hydrogen atoms on the three methyl groups of the choline are replaced by deuterium.
Structure of Sphingosylphosphorylcholine-d9:
Quantitative Data
The following table summarizes the key quantitative data for Sphingosylphosphorylcholine-d9.
| Property | Value | Reference |
| Molecular Formula | C23H40D9N2O5P | [2] |
| Molecular Weight | 473.67 g/mol | [2] |
| CAS Number | 2315262-28-1 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | Varies by supplier |
| Storage Temperature | -20°C | Varies by supplier |
Experimental Protocols
The use of Sphingosylphosphorylcholine-d9 as an internal standard is crucial for the accurate quantification of sphingolipids in biological matrices. Below are detailed methodologies for a typical lipidomics workflow.
Sample Preparation: Lipid Extraction from Plasma
This protocol outlines the extraction of lipids from plasma samples for subsequent LC-MS/MS analysis.
Materials:
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Plasma samples
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Sphingosylphosphorylcholine-d9 internal standard solution (in methanol)
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Methanol (LC-MS grade)
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Chloroform (B151607) (LC-MS grade)
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Water (LC-MS grade)
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Vortex mixer
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Centrifuge
Procedure:
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Thaw plasma samples on ice.
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In a clean glass tube, add 50 µL of plasma.
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Add a known amount of Sphingosylphosphorylcholine-d9 internal standard solution to the plasma sample. The amount should be optimized based on the expected concentration of the endogenous analyte.
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Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.
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Vortex the mixture vigorously for 1 minute.
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Add 300 µL of chloroform and vortex for 30 seconds.
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Add 300 µL of water and vortex for 30 seconds.
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Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to induce phase separation.
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Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.
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Dry the lipid extract under a gentle stream of nitrogen gas.
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Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sphingolipids.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Triple quadrupole mass spectrometer
Chromatographic Conditions:
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Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
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Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
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Flow Rate: 0.3 mL/min.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.
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Column Temperature: 40°C.
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Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.
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For Sphingosylphosphorylcholine: The precursor ion is [M+H]+. A common product ion results from the fragmentation of the phosphocholine (B91661) headgroup (m/z 184.1).
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For Sphingosylphosphorylcholine-d9: The precursor ion will be [M+H]+ with a mass shift of +9 Da compared to the non-deuterated form. The product ion will also have a mass shift corresponding to the deuterated fragment (m/z 193.1).
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Collision Energy and other MS parameters: These should be optimized for each specific instrument and analyte.
Data Analysis and Quantification
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Integrate the peak areas of the endogenous sphingolipid and the Sphingosylphosphorylcholine-d9 internal standard from the chromatograms.
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
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Generate a calibration curve using known concentrations of the non-deuterated standard spiked with a constant amount of the internal standard.
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Determine the concentration of the endogenous sphingolipid in the sample by interpolating the peak area ratio from the calibration curve.
Signaling Pathways of Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine, the non-deuterated analog of SPC-d9, is a bioactive lipid that acts as an extracellular signaling molecule. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, as well as through intracellular mechanisms. The signaling pathways activated by SPC are complex and can vary depending on the cell type.
G Protein-Coupled Receptor (GPCR) Mediated Signaling
SPC is known to activate several GPCRs, including members of the S1P receptor family (S1PRs) and GPR3, GPR6, and GPR12.[3] Activation of these receptors can lead to the stimulation of various downstream signaling cascades.
Caption: SPC-mediated GPCR signaling pathway.
Intracellular Calcium Mobilization
A key event in SPC signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i).[4][5] This can occur through both Gq-PLC-IP3-dependent and independent pathways. The mobilization of calcium from intracellular stores activates various calcium-dependent enzymes and signaling proteins.
Caption: SPC-induced intracellular calcium mobilization.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
SPC is a potent mitogen and can stimulate cell proliferation through the activation of the MAPK/ERK pathway.[3] This signaling cascade plays a crucial role in regulating cell growth, differentiation, and survival.
Caption: SPC-mediated activation of the MAPK/ERK pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing Sphingosylphosphorylcholine-d9 as an internal standard.
Caption: General experimental workflow for lipidomics analysis.
Conclusion
Sphingosylphosphorylcholine-d9 is a powerful tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of endogenous sphingolipids, providing valuable insights into their roles in health and disease. Understanding the experimental protocols for its use and the signaling pathways of its non-deuterated counterpart is essential for designing and interpreting lipidomics studies. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
